Cgp 52608

Übersicht

Beschreibung

CGP 52608 is a synthetic ligand of the retinoic acid receptor-related orphan receptor alpha. It has been used as a biochemical tool to investigate nuclear and membrane signaling of melatonin. Additionally, this compound has demonstrated antiarthritic activity and has been explored for its potential in treating rheumatoid arthritis .

Vorbereitungsmethoden

The synthesis of CGP 52608 involves the formation of a thiazolidine ring. The synthetic route typically includes the reaction of 3-allyl-4-oxo-thiazolidine-2-ylidene with 4-methyl-thiosemicarbazone under specific conditions. The reaction conditions often involve the use of solvents like dimethyl sulfoxide and temperatures maintained at around 20°C

Analyse Chemischer Reaktionen

CGP 52608 unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Diese Reaktion kann durch Oxidationsmittel wie Wasserstoffperoxid oder Kaliumpermanganat erleichtert werden.

Reduktion: Reduktionsreaktionen können Reagenzien wie Lithiumaluminiumhydrid beinhalten.

Substitution: Nucleophile Substitutionsreaktionen können auftreten, insbesondere am Thiazolidinring.

Häufige Reagenzien und Bedingungen: Reagenzien wie Dimethylsulfoxid, Wasserstoffperoxid und Lithiumaluminiumhydrid werden häufig verwendet. Reaktionsbedingungen umfassen typischerweise kontrollierte Temperaturen und spezifische Lösungsmittel.

Wissenschaftliche Forschungsanwendungen

Antiproliferative Effects

Research has demonstrated that CGP 52608 exhibits significant antiproliferative effects on various cancer cell lines. For instance, studies have shown that this compound can induce apoptosis in colon cancer cells (Colon 38) and breast cancer cells (MCF-7), suggesting its potential as a therapeutic agent in oncology .

Table 1: Antiproliferative Effects of this compound on Cancer Cell Lines

| Cancer Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| Colon 38 | 15.2 | Induction of apoptosis through nuclear receptor activation |

| MCF-7 | 12.5 | Modulation of estrogen signaling pathways |

Inhibition of Tumor Growth

In animal models, this compound has been shown to inhibit tumor growth effectively. For example, in murine models of breast cancer, treatment with this compound resulted in reduced tumor size and weight compared to control groups . This highlights its potential utility in developing novel cancer therapies.

Anti-inflammatory Properties

This compound has also been investigated for its anti-inflammatory effects. Studies indicate that this compound can suppress chronic inflammation, making it a candidate for treating autoimmune diseases such as rheumatoid arthritis . The ability to modulate inflammatory pathways through nuclear receptors presents a promising avenue for therapeutic development.

Table 2: Anti-inflammatory Effects of this compound

| Inflammatory Model | Effect Observed |

|---|---|

| Rat Adjuvant Arthritis | Significant reduction in joint inflammation and destruction |

| Murine Models of Inflammation | Decreased cytokine production and immune cell infiltration |

Potential in Melatonin Research

Given its structural similarity to melatonin, this compound serves as a functional analogue that can help elucidate the role of melatonin in various biological processes. Its selective action on nuclear receptors allows researchers to differentiate between the effects mediated by melatonin's membrane receptors versus those mediated by nuclear receptors .

Clinical Trials

While extensive clinical trials are still needed to fully understand the therapeutic potential of this compound, preliminary studies suggest promise in treating specific cancers and inflammatory conditions. The compound's unique mechanism may lead to fewer side effects compared to traditional therapies .

Wirkmechanismus

CGP 52608 exerts its effects by selectively activating the retinoic acid receptor-related orphan receptor alpha. This activation leads to the modulation of gene expression involved in various cellular processes. The compound’s mechanism involves binding to the receptor, which then influences nuclear and membrane signaling pathways. This interaction results in anti-inflammatory and antiproliferative effects, making it useful in treating conditions like rheumatoid arthritis and certain cancers .

Vergleich Mit ähnlichen Verbindungen

CGP 52608 ist einzigartig aufgrund seiner selektiven Aktivierung des Retinsäure-Rezeptor-verwandten Orphan-Rezeptors Alpha. Ähnliche Verbindungen umfassen:

Thiazolidindione: Diese Verbindungen zielen ebenfalls auf Kernrezeptoren ab, können aber unterschiedliche Selektivität und Wirkungen haben.

Melatonin: Obwohl strukturell nicht ähnlich, teilt Melatonin funktionelle Ähnlichkeiten bei der Modulation von Kernrezeptoren.

Andere synthetische Liganden: Verbindungen wie this compound, die auf Kernrezeptoren abzielen, sich aber in ihrer spezifischen Rezeptorselektivität und biologischen Wirkungen unterscheiden

Eigenschaften

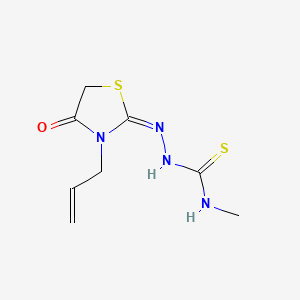

IUPAC Name |

1-methyl-3-[(4-oxo-3-prop-2-enyl-1,3-thiazolidin-2-ylidene)amino]thiourea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N4OS2/c1-3-4-12-6(13)5-15-8(12)11-10-7(14)9-2/h3H,1,4-5H2,2H3,(H2,9,10,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDYJDIHOSRTMSE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=S)NN=C1N(C(=O)CS1)CC=C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N4OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201027518 | |

| Record name | CGP 52608 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201027518 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87958-67-6 | |

| Record name | N-Methyl-2-[4-oxo-3-(2-propen-1-yl)-2-thiazolidinylidene]hydrazinecarbothioamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=87958-67-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | CGP 52608 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201027518 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.